trans-Styrylacetic acid
trans-Styrylacetic acid
The polarized IR spectra of the hydrogen bond system in trans-styrylacetic acid has been studied.
trans-Styrylacetic acid is a natural product found in Streptomyces albidoflavus and Streptomyces koyangensis with data available.
trans-Styrylacetic acid is a natural product found in Streptomyces albidoflavus and Streptomyces koyangensis with data available.
Brand Name:
Vulcanchem
CAS No.:
1914-58-5
VCID:
VC21208885
InChI:
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4-
SMILES:
C1=CC=C(C=C1)C=CCC(=O)O
Molecular Formula:
C10H10O2
Molecular Weight:
162.18 g/mol
trans-Styrylacetic acid
CAS No.: 1914-58-5
Cat. No.: VC21208885
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The polarized IR spectra of the hydrogen bond system in trans-styrylacetic acid has been studied. trans-Styrylacetic acid is a natural product found in Streptomyces albidoflavus and Streptomyces koyangensis with data available. |
|---|---|
| CAS No. | 1914-58-5 |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (Z)-4-phenylbut-3-enoic acid |
| Standard InChI | InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |
| Standard InChI Key | PSCXFXNEYIHJST-DAXSKMNVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C\CC(=O)O |
| SMILES | C1=CC=C(C=C1)C=CCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C=CCC(=O)O |
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